(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol
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Overview
Description
(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C16H14OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a thienyl group (a sulfur-containing five-membered ring) and a naphthyl group (a fused pair of benzene rings).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 1-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or other substituted compounds.
Scientific Research Applications
(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the thienyl and naphthyl groups can participate in π-π interactions, further affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thienylmethanol: Lacks the naphthyl group, making it less complex.
1-Naphthylmethanol: Lacks the thienyl group, resulting in different chemical properties.
5-Methyl-2-thiophenecarboxaldehyde: Precursor in the synthesis of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both thienyl and naphthyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-naphthalen-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBJNNKTUZDZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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